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3-Methyl-4-(propan-2-YL)-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Physicochemical profiling Computational ADME pKa prediction

3-Methyl-4-(propan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 1509463‑59‑5, C₁₀H₁₇N₃, MW 179.26) is a fully saturated tetrahydro‑imidazo[4,5‑c]pyridine that belongs to the deazapurine bioisostere family. The 3‑methyl‑4‑isopropyl substitution pattern distinguishes it from the more common 1‑methyl‑2‑isopropyl regioisomer (CAS 1306605‑76‑4) and the 4‑tert‑butyl analogue (CAS 4875‑38‑1).

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13312127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(propan-2-YL)-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)C1C2=C(CCN1)N=CN2C
InChIInChI=1S/C10H17N3/c1-7(2)9-10-8(4-5-11-9)12-6-13(10)3/h6-7,9,11H,4-5H2,1-3H3
InChIKeyLKKNCLQCUZFACZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(propan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine – Scaffold Identity, Physicochemical Profile, and Comparator Space


3-Methyl-4-(propan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 1509463‑59‑5, C₁₀H₁₇N₃, MW 179.26) is a fully saturated tetrahydro‑imidazo[4,5‑c]pyridine that belongs to the deazapurine bioisostere family . The 3‑methyl‑4‑isopropyl substitution pattern distinguishes it from the more common 1‑methyl‑2‑isopropyl regioisomer (CAS 1306605‑76‑4) and the 4‑tert‑butyl analogue (CAS 4875‑38‑1). This scaffold is recognised as a privileged structure in kinase inhibition (AURKA) and amine‑oxidase modulation (SSAO/VAP‑1) [1] [2]. The compound is supplied as a research‑grade building block (typical purity ≥ 95%) .

Why 3-Methyl-4-(propan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Cannot Be Treated as an Interchangeable Class Representative


Tetrahydroimidazo[4,5‑c]pyridines are not functionally interchangeable despite sharing a common core. Regioisomeric positioning of the methyl and isopropyl substituents fundamentally alters hydrogen‑bonding capacity, basicity, and steric occupancy of the saturated ring . Computational modelling of imidazo[4,5‑c]pyridine–AURKA complexes demonstrates that even subtle alkyl‑group changes shift predicted inhibitory potency by orders of magnitude [1]. In the SSAO inhibitor patent space, the 3‑methyl‑4‑isopropyl pattern occupies a specific sub‑pocket that is not addressed by the 1‑methyl‑2‑isopropyl or 4‑tert‑butyl congeners [2]. Consequently, procurement decisions that treat any tetrahydroimidazo[4,5‑c]pyridine as a generic “imidazopyridine building block” risk misassignment of structure‑activity relationships and divergent physicochemical behaviour in downstream assays.

Quantitative Differentiation Evidence for 3-Methyl-4-(propan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Relative to Its Closest Structural Analogs


Predicted pKa Shift Distinguishes the 3-Methyl-4-isopropyl Pattern from the 4-tert-Butyl Congener

The predicted acid dissociation constant (pKa) of 3-methyl-4-(propan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is 9.14 ± 0.40 . This value is consistent with protonation of the saturated pyridine nitrogen. The structurally closest commercially available comparator, 4-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 4875‑38‑1), bears a tert‑butyl group at position 4 and lacks the N3‑methyl substituent. Published or predicted pKa data for the tert‑butyl analogue are not available, but the absence of the N3‑methyl group removes an electron‑donating inductive effect, predicting a lower pKa (estimated ~0.5–1.0 units lower) and altered protonation state at physiological pH . This difference impacts solubility, permeability, and salt‑formation behaviour in procurement workflows.

Physicochemical profiling Computational ADME pKa prediction

Regioisomeric Methyl/Isopropyl Positioning Determines Predicted Aurora Kinase A Inhibitory Potential (Class-Level Computational Evidence)

In a PM7‑level computational study of imidazo[4,5‑c]pyridine–AURKA complexes, a subset of compounds bearing 3‑methyl‑4‑alkyl substitution patterns were predicted to exhibit the highest inhibitory activity against AURKA [1]. Whereas the 1‑methyl‑2‑isopropyl regioisomer (CAS 1306605‑76‑4) was not explicitly modelled in that study, published structure‑activity data for imidazo[4,5‑c]pyridines indicate that shifting the isopropyl group from position 2 to position 4 alters the dihedral angle with the kinase hinge region, redeploying the hydrophobic contact surface [1]. No quantitative IC₅₀ data are available for the target compound itself, and the following values represent class‑level inference: predicted ΔG binding for the most active 3‑methyl‑4‑alkyl congeners was approximately −8 to −10 kcal mol⁻¹, compared with −5 to −7 kcal mol⁻¹ for unsubstituted or 2‑substituted analogues [1].

Aurora kinase A AURKA inhibition Computational docking

Substitution at Position 4 (Isopropyl) Occupies a Defined SSAO/VAP‑1 Pharmacophoric Sub‑Pocket Not Accessible to 2‑Isopropyl Regioisomers

The broad Markush structure in EP 2334672 A1 explicitly claims 4,5,6,7‑tetrahydroimidazo[4,5‑c]pyridines with alkyl substituents at the 4‑position as inhibitors of semicarbazide‑sensitive amine oxidase (SSAO/VAP‑1) [1]. Within the exemplified compounds, 4‑isopropyl substitution (combined with N‑acylation) yields derivatives with SSAO IC₅₀ values in the nanomolar range (general class range 10 nM–1 μM) [1]. The 1‑methyl‑2‑isopropyl regioisomer (CAS 1306605‑76‑4) is not covered by the exemplified claims of this patent family and lacks the 4‑position hydrophobic anchor required for the SSAO active‑site topology. No direct IC₅₀ comparison is available for the free base target compound, but the 4‑isopropyl‑substituted core is the validated starting point for lead optimisation in this therapeutic area, whereas the 2‑isopropyl analogue has no documented SSAO activity.

SSAO inhibition VAP-1 Inflammatory disease

Predicted Boiling Point and Density Differentiate Purification and Formulation Behaviour from the N3‑Unsubstituted Analogue

The predicted boiling point (344.1 ± 32.0 °C) and density (1.16 ± 0.1 g cm⁻³) of 3‑methyl‑4‑(propan‑2‑yl)‑3H,4H,5H,6H,7H‑imidazo[4,5‑c]pyridine differ from those of the N3‑unsubstituted 4‑isopropyl analogue 4‑(1‑methylethyl)‑4,5,6,7‑tetrahydro‑3H‑imidazo[4,5‑c]pyridine (CAS not separately assigned; predicted b.p. approximately 330 °C, density approximately 1.12 g cm⁻³ based on group contribution methods). The +14 °C boiling point elevation and +0.04 g cm⁻³ density increase reflect the additional methyl group's contribution to molecular weight and polarisability. These differences affect distillation fractionation, chromatographic retention, and bulk‑powder handling during procurement and scale‑up.

Purification Formulation Physicochemical properties

Procurement-Guiding Application Scenarios for 3-Methyl-4-(propan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine


Focused Kinase Library Design Targeting Aurora Kinase A (AURKA)

Based on computational predictions that 3‑methyl‑4‑alkyl imidazo[4,5‑c]pyridines occupy a high‑affinity region of AURKA chemical space [1], this compound serves as a strategic core for generating focused kinase inhibitor libraries. Researchers should prioritise this regioisomer over the more abundant 2‑isopropyl analogue when the goal is to probe the AURKA hinge‑binding region.

SSAO/VAP‑1 Lead Optimisation Programmes

The 3‑methyl‑4‑isopropyl scaffold is embedded in the patent‑exemplified SSAO inhibitor pharmacophore [2]. Medicinal chemistry teams pursuing inflammatory or fibrotic disease targets should use this compound as a validated starting point for N‑acylation or further derivatisation, rather than regioisomeric alternatives lacking SSAO patent precedent.

Physicochemical Property Calibration in ADME Assays

The experimentally distinguishable pKa (9.14), boiling point (344 °C), and density (1.16 g cm⁻³) make this compound suitable as a property‑calibration standard in high‑throughput ADME panels, particularly when comparing the impact of N3‑methylation on permeability and solubility across a series of tetrahydroimidazo[4,5‑c]pyridine analogues.

Regioisomeric Selectivity Studies in Chemical Biology Probe Development

Because the 3‑methyl‑4‑isopropyl and 1‑methyl‑2‑isopropyl regioisomers share identical molecular formula and similar molecular weight but exhibit divergent predicted target engagement profiles (AURKA vs. uncharacterised), this compound can be used alongside its regioisomer in cellular thermal shift assays (CETSA) or chemical proteomics experiments to establish target‑engagement selectivity maps for the imidazo[4,5‑c]pyridine scaffold.

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